molecular formula C16H18N2O4 B2717799 2-((2-Hydroxyethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid CAS No. 1028835-61-1

2-((2-Hydroxyethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid

Cat. No.: B2717799
CAS No.: 1028835-61-1
M. Wt: 302.33
InChI Key: JHLAPQFCJHWPQN-UHFFFAOYSA-N
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Description

2-((2-Hydroxyethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid is a complex organic compound that features both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the amino and hydroxyethyl groups through a series of substitution and addition reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to optimize the reaction rate and yield. The process may include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxyethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-((2-Hydroxyethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((2-Hydroxyethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Hydroxyethyl)amino)-4-(phenylamino)-4-oxobutanoic acid
  • 2-((2-Hydroxyethyl)amino)-4-(pyridin-1-ylamino)-4-oxobutanoic acid

Uniqueness

Compared to similar compounds, 2-((2-Hydroxyethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid is unique due to the presence of the naphthalene ring, which can confer distinct chemical properties and biological activities. This structural feature may enhance its binding affinity to certain molecular targets and increase its stability in various environments.

Properties

IUPAC Name

2-(2-hydroxyethylamino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c19-9-8-17-14(16(21)22)10-15(20)18-13-7-3-5-11-4-1-2-6-12(11)13/h1-7,14,17,19H,8-10H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLAPQFCJHWPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC(C(=O)O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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